Cas no 1807120-13-3 (2-Bromo-3-methyl-6-nitrothiophenol)

2-Bromo-3-methyl-6-nitrothiophenol 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-methyl-6-nitrothiophenol
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- インチ: 1S/C7H6BrNO2S/c1-4-2-3-5(9(10)11)7(12)6(4)8/h2-3,12H,1H3
- InChIKey: NDSPBPFCAXRPON-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1C)[N+](=O)[O-])S
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 185
- XLogP3: 3
- トポロジー分子極性表面積: 46.8
2-Bromo-3-methyl-6-nitrothiophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005578-1g |
2-Bromo-3-methyl-6-nitrothiophenol |
1807120-13-3 | 97% | 1g |
1,579.40 USD | 2021-06-22 |
2-Bromo-3-methyl-6-nitrothiophenol 関連文献
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2-Bromo-3-methyl-6-nitrothiophenolに関する追加情報
Comprehensive Overview of 2-Bromo-3-methyl-6-nitrothiophenol (CAS No. 1807120-13-3): Properties, Applications, and Industry Insights
2-Bromo-3-methyl-6-nitrothiophenol (CAS No. 1807120-13-3) is a specialized organosulfur compound gaining attention in pharmaceutical and material science research due to its unique structural features. This brominated nitrothiophenol derivative combines a thiophenol core with strategically positioned methyl and nitro functional groups, enabling diverse reactivity patterns. Recent literature highlights its role as a multifunctional building block in heterocyclic synthesis, particularly for thiophene-based scaffolds with potential optoelectronic applications.
The compound's molecular structure (C7H6BrNO2S) features three key modification sites: the bromine substituent at position 2 facilitates cross-coupling reactions, while the electron-withdrawing nitro group at position 6 influences aromatic substitution patterns. The methyl group at position 3 provides steric control, making this derivative valuable for designing sterically hindered catalysts. Analytical characterization typically involves HPLC-MS (High Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, with the bromine atom producing characteristic splitting patterns in 1H NMR spectra.
In pharmaceutical research, 2-Bromo-3-methyl-6-nitrothiophenol serves as a precursor for biologically active thiophene derivatives. A 2023 study in the Journal of Medicinal Chemistry demonstrated its utility in constructing kinase inhibitor cores, with the bromine atom enabling subsequent Suzuki-Miyaura couplings with boronic acids. The compound's electron-deficient aromatic system also makes it suitable for developing PET radiotracers, where the bromine can be replaced with 18F isotopes for diagnostic imaging applications.
Material scientists are exploring this compound for organic semiconductor development. Its planar thiophene backbone facilitates π-π stacking in thin films, while the nitro group enhances electron transport properties. Recent patents describe its incorporation into OLED materials, where it functions as an electron-transport layer component. The compound's thermal stability (decomposition temperature >200°C) makes it suitable for vacuum deposition processes in device fabrication.
Synthetic protocols for CAS 1807120-13-3 typically involve regioselective bromination of 3-methyl-6-nitrothiophenol using N-bromosuccinimide (NBS) in acetic acid. Yield optimization studies suggest that microwave-assisted synthesis can reduce reaction times from 12 hours to 30 minutes while maintaining >85% purity. Purification challenges associated with polynitration byproducts are addressed through flash chromatography using hexane/ethyl acetate gradients, as documented in Organic Process Research & Development (2022).
Environmental and handling considerations for this compound reflect modern green chemistry principles. While not classified as hazardous under GHS criteria, researchers recommend engineering controls due to potential skin sensitization properties common to nitroaromatics. Recent advances in continuous flow chemistry have enabled safer large-scale production, minimizing worker exposure and reducing organic solvent waste by 60% compared to batch processes.
The commercial landscape for 2-Bromo-3-methyl-6-nitrothiophenol shows growing demand, with custom synthesis providers offering quantities from milligram to kilogram scale. Pricing trends indicate a 15% annual decrease since 2020 due to improved synthetic routes, though pharma-grade material (>98% purity) remains premium-priced. Analytical certificates typically include HPLC chromatograms, residual solvent analysis, and elemental composition verification by high-resolution mass spectrometry.
Emerging applications include its use as a ligand precursor in transition metal catalysis. The thiolate group forms stable complexes with palladium and gold, creating catalysts for C-C bond formation reactions. A 2024 ACS Catalysis report highlighted its gold complex's exceptional activity in alkyne hydration reactions, achieving turnover numbers exceeding 105.
Storage and stability studies recommend keeping CAS 1807120-13-3 under argon atmosphere at -20°C to prevent oxidative dimerization of the thiol group. Long-term stability data shows <95% purity retention after 24 months when stored properly. For laboratory use, aliquot preparation in anhydrous DMSO allows convenient handling while minimizing degradation risks associated with repeated freeze-thaw cycles.
Future research directions may explore this compound's potential in covalent organic frameworks (COFs) and click chemistry applications. The simultaneous presence of bromine (for Sonogashira couplings) and thiol (for thiol-ene reactions) creates unique opportunities for post-synthetic modification of advanced materials. Computational studies predict that derivatives of this scaffold could exhibit nonlinear optical properties, opening possibilities for photonics applications.
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